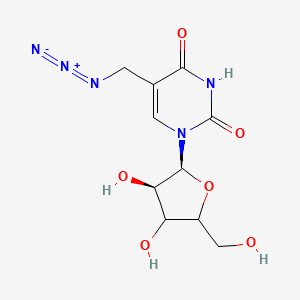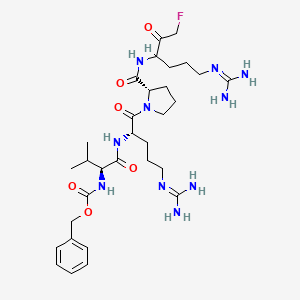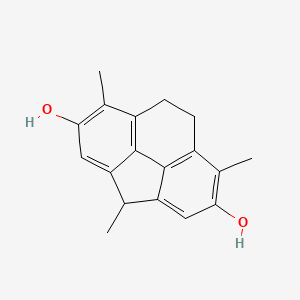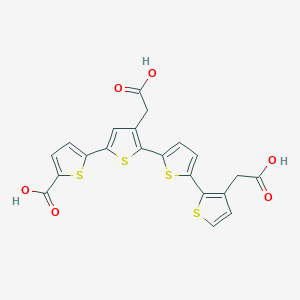
Benzyl cinnamate-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl cinnamate-d5 is a deuterated derivative of benzyl cinnamate, an organic compound and ester formed from cinnamic acid and benzyl alcohol. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific applications, particularly in spectroscopy and analytical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl cinnamate-d5 can be synthesized through the esterification reaction between deuterated benzyl alcohol (benzyl-d5 alcohol) and cinnamic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to accelerate the process. The hydroxyl group from benzyl-d5 alcohol combines with the carboxyl group from cinnamic acid, producing water and forming the ester, this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. Catalysts like sulfuric acid or immobilized lipases (e.g., Novozym 40086) can be used to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl cinnamate-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde and cinnamic acid derivatives.
Reduction: Reduction reactions can convert it back to benzyl-d5 alcohol and cinnamic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde and cinnamic acid derivatives.
Reduction: Benzyl-d5 alcohol and cinnamic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl cinnamate-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium atoms, which provide distinct spectral features.
Biology: Employed in metabolic studies to trace the biochemical pathways of cinnamate derivatives.
Industry: Utilized in the production of perfumes, flavoring agents, and as a fixative in cosmetics.
Wirkmechanismus
The mechanism of action of benzyl cinnamate-d5 involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of benzoate 4-hydroxylase (CYP53), an enzyme involved in fungal metabolism . The deuterium atoms in this compound may influence its binding affinity and metabolic stability, making it a valuable tool in mechanistic studies.
Vergleich Mit ähnlichen Verbindungen
Benzyl cinnamate: The non-deuterated form, widely used in perfumes and flavoring agents.
Cinnamic acid: A precursor in the synthesis of benzyl cinnamate and its derivatives.
Benzyl alcohol: Used in the esterification reaction to produce benzyl cinnamate.
Uniqueness: Benzyl cinnamate-d5 is unique due to the presence of deuterium atoms, which enhance its utility in spectroscopic studies and provide insights into reaction mechanisms and metabolic pathways. Its deuterated nature also makes it more stable and less prone to metabolic degradation compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C16H14O2 |
|---|---|
Molekulargewicht |
243.31 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H14O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-12H,13H2/b12-11+/i2D,5D,6D,9D,10D |
InChI-Schlüssel |
NGHOLYJTSCBCGC-MAOTZQGHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)/C=C/C2=CC=CC=C2)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)



![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)
![(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene](/img/structure/B12394223.png)


![7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12394234.png)
